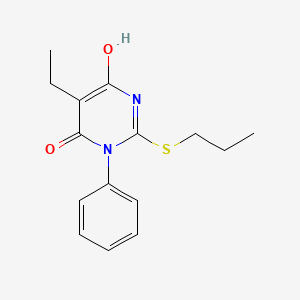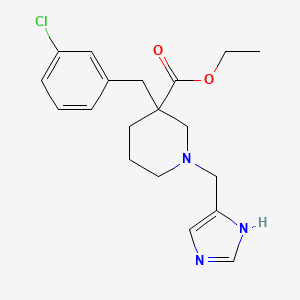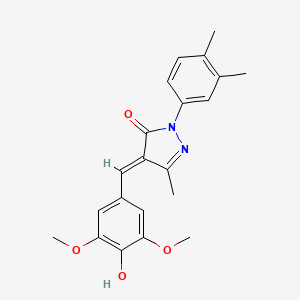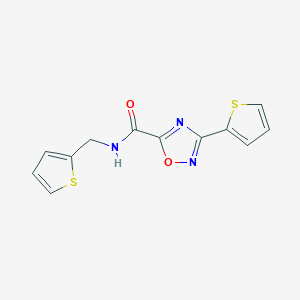
5-ethyl-6-hydroxy-3-phenyl-2-(propylthio)-4(3H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ethyl-6-hydroxy-3-phenyl-2-(propylthio)-4(3H)-pyrimidinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyrimidinones and has a unique structure that makes it an interesting subject of study.
作用機序
The mechanism of action of 5-ethyl-6-hydroxy-3-phenyl-2-(propylthio)-4(3H)-pyrimidinone is not fully understood. However, it is believed that this compound works by inhibiting certain enzymes and proteins that are involved in the progression of various diseases. This compound has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 5-ethyl-6-hydroxy-3-phenyl-2-(propylthio)-4(3H)-pyrimidinone has various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to reduce inflammation and oxidative stress, which may contribute to its therapeutic effects in various diseases.
実験室実験の利点と制限
One of the main advantages of using 5-ethyl-6-hydroxy-3-phenyl-2-(propylthio)-4(3H)-pyrimidinone in lab experiments is its high yield and purity. This compound is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
将来の方向性
There are several future directions for the study of 5-ethyl-6-hydroxy-3-phenyl-2-(propylthio)-4(3H)-pyrimidinone. One of the main areas of research is in the development of new drugs based on this compound. Researchers are also interested in studying the potential use of this compound in the treatment of other diseases such as diabetes and cardiovascular disease. Further studies are also needed to determine the mechanism of action and potential side effects of this compound.
Conclusion:
In conclusion, 5-ethyl-6-hydroxy-3-phenyl-2-(propylthio)-4(3H)-pyrimidinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of this compound is relatively easy, and it has shown promising results in the treatment of various diseases. Further studies are needed to determine the safe dosage and potential side effects of this compound, but the future directions for research are promising.
合成法
The synthesis of 5-ethyl-6-hydroxy-3-phenyl-2-(propylthio)-4(3H)-pyrimidinone involves the reaction of ethyl acetoacetate, phenylurea, and propyl mercaptan in the presence of a catalyst. The reaction is carried out under reflux conditions and the resulting product is purified through recrystallization. The yield of the product is generally high, and the purity can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
5-ethyl-6-hydroxy-3-phenyl-2-(propylthio)-4(3H)-pyrimidinone has been extensively studied for its potential applications in various fields of science. One of the major areas of research is in the field of medicinal chemistry, where this compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its potential use as an antiviral agent.
特性
IUPAC Name |
5-ethyl-6-hydroxy-3-phenyl-2-propylsulfanylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-3-10-20-15-16-13(18)12(4-2)14(19)17(15)11-8-6-5-7-9-11/h5-9,18H,3-4,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEXHUFGPPQRCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C(C(=O)N1C2=CC=CC=C2)CC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5354423 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-anilino-5-[4-(methylthio)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6087812.png)
![ethyl 2-{[4-(aminocarbonyl)phenyl]hydrazono}-3-oxobutanoate](/img/structure/B6087818.png)
![N-{3-[(2-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide](/img/structure/B6087823.png)

![N-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide](/img/structure/B6087832.png)

![ethyl 3-(2,4-difluorobenzyl)-1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6087847.png)

![1-(3-{3-[(4-fluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B6087865.png)
![N-(3,5-dimethoxyphenyl)-3-{1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6087871.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-methyl-2-butenamide](/img/structure/B6087887.png)

![5,7-dimethyl-1H-indole-2,3-dione 3-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone]](/img/structure/B6087905.png)
![2-chloro-5-{[(2-methoxyphenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide](/img/structure/B6087911.png)